![molecular formula C15H15NO5S B5087295 5-(Benzylsulfamoyl)-2-methoxybenzoic acid CAS No. 89704-58-5](/img/structure/B5087295.png)
5-(Benzylsulfamoyl)-2-methoxybenzoic acid
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Overview
Description
5-(Benzylsulfamoyl)-2-methoxybenzoic acid is an organic compound that features a benzylsulfamoyl group attached to a methoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylsulfamoyl)-2-methoxybenzoic acid typically involves the sulfonation of 2-methoxybenzoic acid followed by the introduction of a benzyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to ensure the correct functional groups are attached in the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and benzylation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzylsulfamoyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-(Benzylsulfamoyl)-2-carboxybenzoic acid, while reduction of the sulfonyl group can produce 5-(Benzylthio)-2-methoxybenzoic acid.
Scientific Research Applications
5-(Benzylsulfamoyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Benzylsulfamoyl)-2-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(Benzylsulfamoyl)-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
5-(Benzylsulfamoyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
5-(Benzylsulfamoyl)-2-methoxybenzoic acid is unique due to the presence of both the benzylsulfamoyl and methoxy groups, which confer specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-14-8-7-12(9-13(14)15(17)18)22(19,20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXXDHIXBAHIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650564 |
Source
|
Record name | 5-(Benzylsulfamoyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89704-58-5 |
Source
|
Record name | 5-(Benzylsulfamoyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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